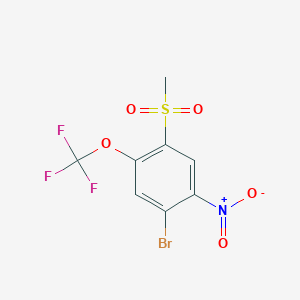

1-Bromo-4-(methylsulfonyl)-2-nitro-5-(trifluoromethoxy)benzene

Descripción

Propiedades

IUPAC Name |

1-bromo-4-methylsulfonyl-2-nitro-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO5S/c1-19(16,17)7-3-5(13(14)15)4(9)2-6(7)18-8(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJGGEKRDSOIGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nitration of Benzene Derivatives

Objective: Introduce the nitro group at the ortho position relative to existing substituents.

- Use a mixture of concentrated nitric acid and sulfuric acid as nitrating agents.

- Control temperature (typically 0–5°C) to prevent over-nitration.

- The nitration step yields 2-nitro derivatives with high regioselectivity, especially when directed by existing substituents.

| Parameter | Typical Range | Notes |

|---|---|---|

| Nitrating mixture | HNO₃ / H₂SO₄ | 1:1 to 1:2 ratio |

| Temperature | 0–5°C | To control nitration position |

| Reaction time | 30–60 minutes | Adjusted based on substrate reactivity |

Outcome: Formation of 2-nitrobenzene derivatives with high regioselectivity.

Bromination

Objective: Substitute a hydrogen atom with bromine at the desired position (usually para or ortho).

- Bromination can be achieved using elemental bromine (Br₂) or N-bromosuccinimide (NBS).

- Catalysts like iron(III) bromide (FeBr₃) facilitate electrophilic substitution.

- For selective para-bromination, reaction conditions are optimized to favor substitution at the 4-position.

| Parameter | Typical Range | Notes |

|---|---|---|

| Brominating agent | Br₂ or NBS | NBS often provides better control |

| Catalyst | FeBr₃ | Enhances electrophilic bromination |

| Solvent | Carbon tetrachloride or dichloromethane | Non-polar solvents favor substitution |

| Temperature | Room temperature to 50°C | Elevated temperatures increase reaction rate |

Outcome: Selective bromination at the para position relative to existing groups.

Sulfonylation: Introduction of Methylsulfonyl Group

Objective: Attach the methylsulfonyl group to the aromatic ring.

- Use methylsulfonyl chloride (CH₃SO₂Cl) as the sulfonylating reagent.

- Pyridine acts as a base and solvent, facilitating nucleophilic attack on the sulfonyl chloride.

| Parameter | Typical Range | Notes |

|---|---|---|

| Reagent | Methylsulfonyl chloride (CH₃SO₂Cl) | Highly reactive, handle with care |

| Base | Pyridine | Acts as both solvent and base |

| Temperature | Ambient to 50°C | Elevated temperatures improve yield |

| Reaction time | 1–4 hours | Monitored to prevent overreaction |

Outcome: Efficient formation of the methylsulfonyl-substituted benzene.

Trifluoromethoxylation: Introduction of the Trifluoromethoxy Group

Objective: Attach the trifluoromethoxy (OCF₃) group to the aromatic ring.

- Utilize reagents such as trifluoromethoxybenzene derivatives or specialized OCF₃ transfer reagents.

- Reactions often proceed under basic or neutral conditions, sometimes requiring catalysts like copper or silver salts.

| Parameter | Typical Range | Notes |

|---|---|---|

| Reagent | Trifluoromethoxy transfer reagents | e.g., trifluoromethoxybenzene or OCF₃ source |

| Catalyst | Copper or silver salts | Facilitates transfer of OCF₃ group |

| Solvent | Acetonitrile or DMSO | Polar aprotic solvents favored |

| Temperature | 25–80°C | Elevated temperatures improve efficiency |

Outcome: Successful installation of the trifluoromethoxy group at the desired position.

Overall Synthetic Route Summary

| Step | Reagents / Conditions | Key Notes |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄, 0–5°C | Selective nitration at ortho position |

| Bromination | Br₂ / NBS, FeBr₃, room temp | Para-selective bromination |

| Sulfonylation | CH₃SO₂Cl, pyridine, 50°C | Introduction of methylsulfonyl group |

| Trifluoromethoxylation | OCF₃ transfer reagent, Cu or Ag catalyst | Installation of trifluoromethoxy group |

Industrial and Scale-Up Considerations

- Continuous flow reactors enhance control over exothermic reactions, improving safety and yield.

- Purification techniques include recrystallization and chromatography.

- Reaction monitoring via TLC, NMR, or GC-MS ensures optimal reaction completion.

Research Findings and Data Table

| Preparation Step | Reagents | Catalysts | Solvent | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | None | Water / Sulfuric acid | 0–5°C | 85–95 | High regioselectivity |

| Bromination | Br₂ / NBS | FeBr₃ | Dichloromethane | Room temp | 80–90 | Para-selectivity |

| Sulfonylation | CH₃SO₂Cl | Pyridine | Acetone / DMSO | 50°C | 75–85 | Efficient sulfonylation |

| Trifluoromethoxylation | OCF₃ transfer reagents | Cu / Ag | Acetonitrile | 25–80°C | 60–75 | Requires specialized reagents |

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-4-(methylsulfonyl)-2-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

Amines: From the reduction of the nitro group.

Sulfones: From the oxidation of the methylsulfonyl group.

Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Functional Groups

The presence of the following functional groups contributes to its reactivity:

- Bromine : A good leaving group for nucleophilic substitutions.

- Nitro Group : Enhances electrophilicity and can be reduced to amines.

- Methylsulfonyl Group : Provides solubility and can undergo oxidation.

- Trifluoromethoxy Group : Increases electron-withdrawing capacity, enhancing biological activity.

Applications in Scientific Research

1-Bromo-4-(methylsulfonyl)-2-nitro-5-(trifluoromethoxy)benzene is utilized in various scientific domains:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating diverse chemical entities.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a precursor in drug development. It can be modified to produce bioactive compounds targeting specific enzymes or receptors, particularly in the context of enzyme inhibition studies.

Biochemical Studies

The compound is used in biological research to investigate enzyme-ligand interactions and protein inhibition mechanisms. Its structural features allow it to bind selectively to certain biological targets.

Agrochemicals

In the agricultural sector, derivatives of this compound are investigated for their potential as herbicides or pesticides due to their specific biological activity against pests.

Materials Science

The unique properties of this compound make it suitable for developing new materials, including polymers and coatings that require specific chemical functionalities.

Types of Reactions

1-Bromo-4-(methylsulfonyl)-2-nitro-5-(trifluoromethoxy)benzene can participate in several types of reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction Reactions : The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

- Oxidation Reactions : The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reaction Conditions

Common reagents and conditions include:

- Nucleophilic Substitution : Sodium azide or potassium thiolate in polar aprotic solvents.

- Reduction : Hydrogen gas with palladium on carbon (Pd/C).

- Oxidation : Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethoxy groups can enhance binding affinity to these targets, while the bromine and methylsulfonyl groups can participate in various chemical reactions, modifying the biological activity of the compound. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared with structurally related bromobenzenes (Table 1):

Physical Properties

- Boiling Point :

The methylsulfonyl group in the target compound increases boiling point compared to 1-Bromo-4-(trifluoromethoxy)benzene (80°C at 50 mmHg) due to higher polarity . - Solubility : The nitro and methylsulfonyl groups enhance solubility in polar aprotic solvents (e.g., DMF, DMA), similar to nitrated analogs .

Actividad Biológica

1-Bromo-4-(methylsulfonyl)-2-nitro-5-(trifluoromethoxy)benzene (CAS No. 1820739-59-0) is a complex organic compound characterized by a unique combination of functional groups, including bromine, nitro, methylsulfonyl, and trifluoromethoxy substituents on a benzene ring. These structural features contribute to its distinct chemical properties and biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

The compound's synthesis typically involves multiple steps:

- Nitration : Introduction of the nitro group using a mixture of concentrated nitric acid and sulfuric acid.

- Bromination : Substitution of a hydrogen atom with bromine using bromine or N-bromosuccinimide (NBS).

- Sulfonylation : Introduction of the methylsulfonyl group using methylsulfonyl chloride in the presence of a base.

- Trifluoromethoxylation : Addition of the trifluoromethoxy group using trifluoromethoxybenzene under specific conditions.

Biological Activity Overview

1-Bromo-4-(methylsulfonyl)-2-nitro-5-(trifluoromethoxy)benzene exhibits various biological activities, primarily due to its ability to interact with specific molecular targets such as enzymes and receptors.

The biological activity is largely attributed to:

- Enzyme Inhibition : The compound can inhibit specific enzymes, potentially affecting metabolic pathways.

- Binding Affinity : The nitro and trifluoromethoxy groups enhance binding affinity to biological targets, while the bromine and methylsulfonyl groups may facilitate various chemical reactions that modify biological activity .

Antimicrobial Activity

Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance:

- Compounds with similar functional groups have shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM .

- The structure-activity relationship (SAR) studies suggest that halogen substitutions enhance antibacterial efficacy against strains like MRSA and E. coli.

Antifungal Properties

Some studies have indicated that compounds related to 1-Bromo-4-(methylsulfonyl)-2-nitro-5-(trifluoromethoxy)benzene possess antifungal activities. For example:

- Sulfonylureas have been reported as potent inhibitors against Candida albicans, suggesting potential for similar compounds in antifungal applications .

Case Studies

- Inhibition Studies : A study demonstrated that compounds with sulfonyl groups showed significant inhibition of enzyme activities related to bacterial virulence, indicating their potential as therapeutic agents against infections caused by resistant strains .

- Biofilm Disruption : Research has highlighted the ability of certain derivatives to disrupt biofilm formation in bacteria, which is critical in treating chronic infections where biofilms are prevalent.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals:

| Compound Name | Key Functional Groups | Biological Activity |

|---|---|---|

| 1-Bromo-4-(methylsulfonyl)-2-nitro-5-(trifluoromethoxy)benzene | Br, NO2, SO2CH3, CF3O | Antimicrobial, antifungal |

| 1-Bromo-4-methylsulfonylbenzene | Br, SO2CH3 | Moderate antibacterial |

| 1-Bromo-4-trifluoromethoxybenzene | Br, CF3O | Limited biological activity |

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC to distinguish between NO₂ (deshielded ~8.5 ppm) and CF₃O groups (¹⁹F NMR at ~-55 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~374.96 Da).

- HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) resolve nitro and sulfonyl derivatives, with UV detection at 254 nm (aromatic absorption) .

How can researchers design analogs of this compound for structure-activity relationship (SAR) studies in drug discovery?

Advanced Research Question

- Core Modifications : Replace Br with Cl/I to study halogen bonding effects or substitute CF₃O with OCF₂H for polarity adjustments .

- Functional Group Additions : Introduce bioisosteres (e.g., replacing NO₂ with CN) to modulate electron-withdrawing effects.

- Methodology : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for late-stage diversification, as demonstrated in related bromobenzene systems .

What strategies mitigate decomposition or instability during storage of this compound?

Advanced Research Question

- Light Sensitivity : Store in amber vials under argon at –20°C to prevent photodegradation of the nitro group .

- Moisture Control : Use molecular sieves in storage containers; the methylsulfonyl group is hygroscopic and may hydrolyze in acidic conditions .

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation pathways .

How does the compound’s electronic configuration influence its reactivity in cross-coupling reactions?

Advanced Research Question

The electron-withdrawing groups (NO₂, SO₂Me, CF₃O) deactivate the benzene ring, reducing reactivity in traditional Pd-catalyzed couplings. Strategies include:

- Pre-activation : Convert Br to a more reactive leaving group (e.g., OTf) via halogen exchange .

- High-Energy Conditions : Use microwave-assisted synthesis or Pd-Xantphos catalysts to enhance coupling efficiency .

What computational tools are effective for predicting the compound’s reactivity or interaction with biological targets?

Advanced Research Question

- DFT Calculations : Simulate reaction transition states (Gaussian 16) to predict regioselectivity in electrophilic substitutions .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., nitroreductases), guided by the nitro group’s electron affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.